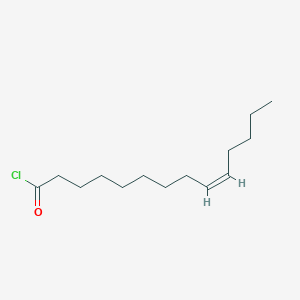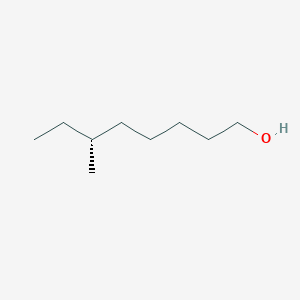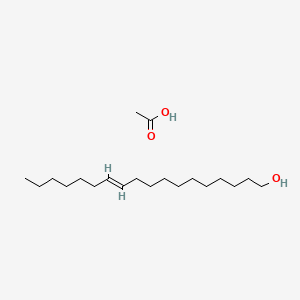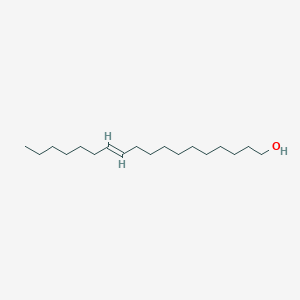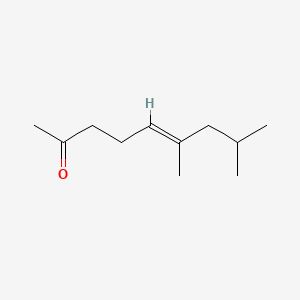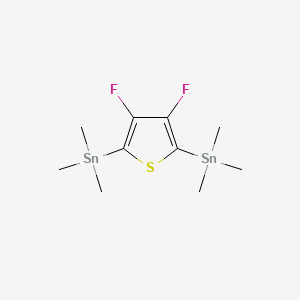
(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) is a chemical compound with the molecular formula C10H18F2SSn2. It is known for its unique structure, which includes a thiophene ring substituted with two fluorine atoms and two trimethylstannyl groups. This compound is used primarily in research and industrial applications due to its interesting chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3,4-difluorothiophene with trimethyltin chloride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include a solvent such as hexane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler stannane derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a wide range of functionalized thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) exerts its effects involves the interaction of its stannyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include nucleophilic substitution and oxidative addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane): This compound is unique due to its specific substitution pattern and the presence of both fluorine and stannyl groups.
Stannane, [3-(2-ethylhexyl)-2,5-thiophenediyl]bis[trimethyl-: Similar structure but with different substituents, leading to different reactivity and applications.
3,4-Difluorothiophene-2,5-diyl bis(trimethylstannane): Another similar compound with slight variations in the substitution pattern.
Uniqueness
The uniqueness of (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) lies in its specific combination of fluorine and stannyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
Eigenschaften
IUPAC Name |
(3,4-difluoro-5-trimethylstannylthiophen-2-yl)-trimethylstannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F2S.6CH3.2Sn/c5-3-1-7-2-4(3)6;;;;;;;;/h;6*1H3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYNGODNRGLWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=C(C(=C(S1)[Sn](C)(C)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2SSn2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
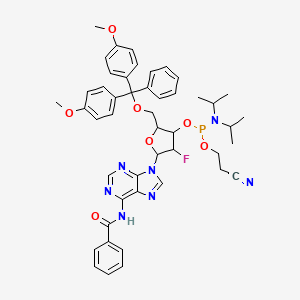
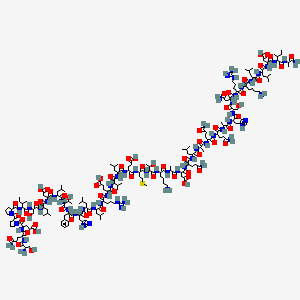
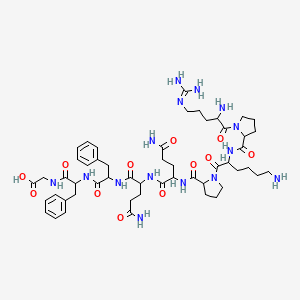
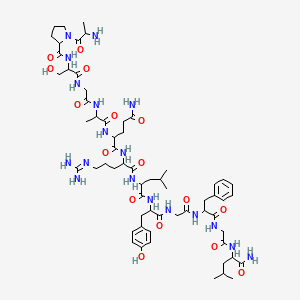


![4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphoric acid](/img/structure/B8262190.png)


